molecular formula C12H11FO4 B8066192 4-(3-Fluoro-4-methoxyphenyl)dihydro-2h-pyran-2,6(3h)-dione

4-(3-Fluoro-4-methoxyphenyl)dihydro-2h-pyran-2,6(3h)-dione

Cat. No.: B8066192
M. Wt: 238.21 g/mol
InChI Key: GLQYZXYTPGHPKA-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione is a chemical compound with the molecular formula C12H11O4F1. It is a derivative of dihydro-2H-pyran-2,6(3H)-dione, featuring a fluorine atom and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reactions: One common method involves the condensation of 3-fluoro-4-methoxybenzaldehyde with dihydro-2H-pyran-2,6(3H)-dione in the presence of a base catalyst.

  • Oxidation Reactions: Another approach is the oxidation of 3-fluoro-4-methoxyphenylhydrazine with an oxidizing agent such as potassium permanganate.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent and catalyst can also impact the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups on the phenyl ring.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione is unique due to its specific structural features, such as the presence of both fluorine and methoxy groups on the phenyl ring. Similar compounds include:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one: This compound lacks the methoxy group and has a different substitution pattern.

  • 1-(4-Fluorophenyl)-3-p-tolylpropane-1,3-dione: This compound has a different core structure and substitution pattern.

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Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c1-16-10-3-2-7(4-9(10)13)8-5-11(14)17-12(15)6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQYZXYTPGHPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)OC(=O)C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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